3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
The compound “3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid” is a derivative of bicyclo[1.1.1]pentane (BCP), a cage-like structure that has gained popularity in medicinal chemistry . BCP derivatives have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to their benzene counterparts .
Molecular Structure Analysis
The molecular structure of BCP derivatives can be inferred from related compounds. For example, the InChI code for a similar compound, “bicyclo [1.1.1]pentane-1-carboxylic acid”, is "1S/C6H8O2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H,7,8)" .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Bicyclo [1.1.1]pentane-1,3-dicarboxylic acid”, are as follows: Melting point is 260 °C (sublimation), boiling point is 205.3±20.0 °C (Predicted), and density is 1.864±0.06 g/cm3 (Predicted) .Safety and Hazards
Future Directions
With the burgeoning interest in cage motifs for bioactive molecule discovery, more research into the safety profiles of cage scaffolds is required . The recent disclosure of 1,4-cubane-dicarboxylic acid impact sensitivity has sparked this interest . Therefore, it can be expected that the study and application of “3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid” and similar compounds will continue to expand in the future.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVDRVUNWHONX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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